molecular formula C20H22N2O3S B2643177 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 955225-21-5

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No. B2643177
CAS RN: 955225-21-5
M. Wt: 370.47
InChI Key: PQRHHNJOOGPXQO-UHFFFAOYSA-N
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Description

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” is a compound that contains the 1,2,3,4-tetrahydroisoquinoline (THIQ) structural motif . THIQ is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

The synthesis of C(1)-substituted THIQs has been achieved through various methods. Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Chemical Reactions Analysis

The chemical reactions involving THIQs often involve the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of the iminium intermediate (exo/endo isomerization) are highlighted .

properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-2-8-19(9-3-14)26(24,25)22-11-10-15-6-7-18(12-17(15)13-22)21-20(23)16-4-5-16/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRHHNJOOGPXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

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